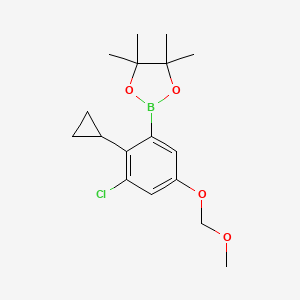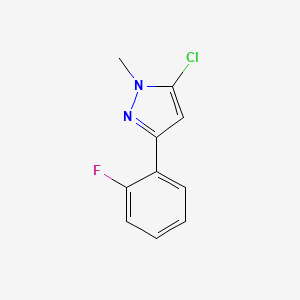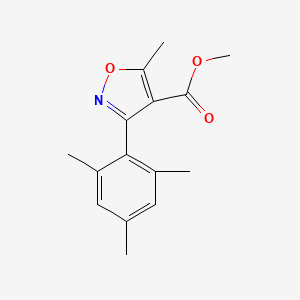
Methyl 3-mesityl-5-methylisoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-mesityl-5-methylisoxazole-4-carboxylate is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to the isoxazole ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-mesityl-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of mesityl acetylene with nitrile oxide, generated in situ from the corresponding nitro compound, under basic conditions. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism to form the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement and cost reduction. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the mesityl ring.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation or alkylation reactions can be carried out using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Oxidized derivatives of the mesityl group.
Reduction: Reduced forms of the isoxazole ring.
Substitution: Various substituted derivatives on the mesityl ring.
Applications De Recherche Scientifique
Methyl 3-mesityl-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 3-mesityl-5-methylisoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The mesityl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
- Methyl 3-methylisoxazole-5-carboxylate
- 3-Ethyl-5-methylisoxazole-4-carboxylic acid
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
Comparison: Methyl 3-mesityl-5-methylisoxazole-4-carboxylate is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more hydrophobic and potentially more selective in its interactions compared to other isoxazole derivatives. The mesityl group also provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propriétés
Formule moléculaire |
C15H17NO3 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
methyl 5-methyl-3-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-8-6-9(2)12(10(3)7-8)14-13(15(17)18-5)11(4)19-16-14/h6-7H,1-5H3 |
Clé InChI |
MKOZCRROTNEULL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688061.png)
![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13688069.png)
![6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13688074.png)
![N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine](/img/structure/B13688085.png)


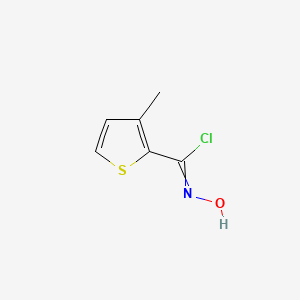

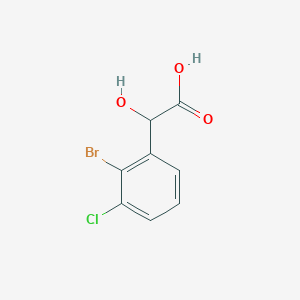
![5-Amino-3-(6-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13688132.png)
